
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features two thiazole rings. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a suitable thiazole derivative under controlled conditions. One common method involves the use of a condensation reaction where 2-aminothiazole is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated thiazole derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
科学研究应用
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor sites, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole compound with distinct substituents affecting its reactivity and applications.
Thiazole-4-carboxylic acid: A thiazole derivative with carboxylic acid functionality, used in different chemical and biological contexts.
Uniqueness
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual thiazole rings, which confer distinct chemical and biological properties.
属性
分子式 |
C6H5N3S2 |
|---|---|
分子量 |
183.3 g/mol |
IUPAC 名称 |
4-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-4(3-11-6)5-8-1-2-10-5/h1-3H,(H2,7,9) |
InChI 键 |
KCKNSMJWYJMDTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


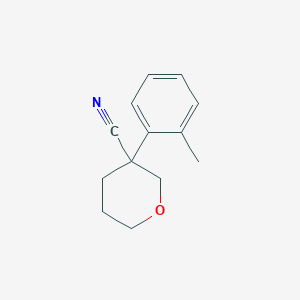

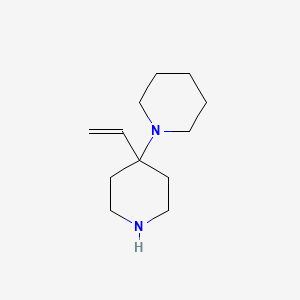
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
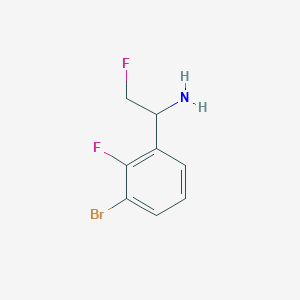
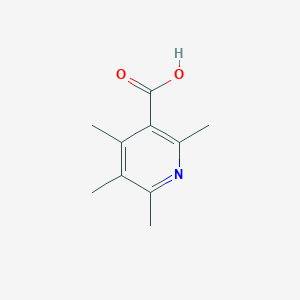
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)



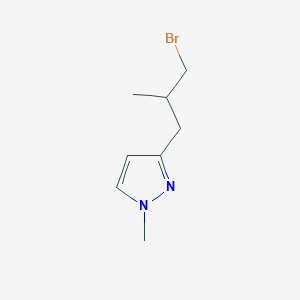

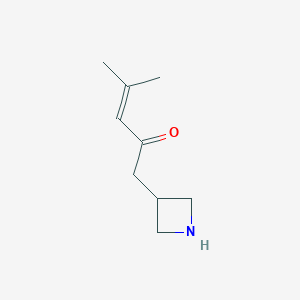
![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)
